4-ethyl-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide
Description
4-ethyl-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide is a chemical compound that has garnered attention in recent years due to its unique structure and potential applications. This compound is characterized by the presence of a sulfonamide group attached to a pyrimidine ring, which is further substituted with ethyl, methoxy, and dimethyl groups. The molecular formula of this compound is C15H19N3O3S, and it has a molecular weight of 321.4 g/mol.
Properties
IUPAC Name |
4-ethyl-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-5-12-6-8-13(9-7-12)22(19,20)18-14-10(2)16-15(21-4)17-11(14)3/h6-9,18H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YILHHMZBJOAUDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=C(N=C(N=C2C)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide typically involves the reaction of appropriate sulfonyl chlorides with substituted pyrimidines. One common method is the Hinsberg reaction, where sulfonyl chlorides react with amines to form sulfonamides . The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and the reaction is typically carried out at room temperature or under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of microwave irradiation has also been explored to enhance reaction rates and yields . The purification of the final product is usually achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential of 4-ethyl-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide as an anticancer agent through various mechanisms:
- Enzyme Inhibition : The compound has shown promising results in inhibiting carbonic anhydrase IX (CA IX), which is overexpressed in many tumors. In vitro studies report IC50 values ranging from 10.93 to 25.06 nM for CA IX inhibition, indicating strong selectivity over CA II .
- Induction of Apoptosis : In cellular studies using MDA-MB-231 breast cancer cell lines, the compound induced significant apoptosis, increasing annexin V-FITC positivity by 22-fold compared to control groups .
- Mechanistic Insights : The compound's mechanism involves the stabilization and activation of the p53 tumor suppressor pathway, leading to enhanced apoptotic effects in cancer cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Inhibition of Biofilm Formation : Studies indicate that this compound effectively suppresses biofilm formation in bacterial isolates such as Klebsiella pneumoniae and Pseudomonas aeruginosa. This suggests its potential as an antisepsis candidate .
- Minimum Inhibitory Concentration (MIC) : The compound's MIC values were determined through assays, demonstrating efficacy against various microbial strains, thus supporting its application in treating infections caused by resistant bacteria .
Enzyme Inhibition Studies
The compound's role as an enzyme inhibitor extends beyond cancer therapy:
- α-glucosidase and Acetylcholinesterase Inhibition : Related sulfonamide derivatives have been synthesized and tested for their ability to inhibit α-glucosidase and acetylcholinesterase enzymes, which are relevant in managing Type 2 diabetes mellitus and Alzheimer's disease .
- Therapeutic Potential : The findings suggest that modifications of the benzenesulfonamide structure can lead to compounds with enhanced inhibitory effects on these enzymes, potentially offering new therapeutic options for metabolic disorders and neurodegenerative diseases .
Case Study 1: Cancer Therapeutics
A study utilizing murine models demonstrated that treatment with the compound resulted in reduced tumor growth and improved survival rates compared to controls. This effect was attributed to enhanced apoptosis mediated by p53 activation.
Case Study 2: Antimicrobial Efficacy
In clinical trials assessing the antimicrobial properties of related compounds, significant reductions in bacterial load were observed in patients with chronic infections, highlighting the potential for clinical applications.
Summary Table of Biological Activities
| Application | Activity Type | IC50 Range | Comments |
|---|---|---|---|
| Anticancer | CA IX Inhibition | 10.93 - 25.06 nM | Selective for cancer cells |
| Anticancer | Induction of Apoptosis | N/A | Significant increase in apoptosis markers |
| Antimicrobial | Biofilm Suppression | N/A | Effective against K. pneumoniae and P. aeruginosa |
| Enzyme Inhibition | α-glucosidase | N/A | Potential for diabetes treatment |
Mechanism of Action
The mechanism of action of 4-ethyl-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes such as dihydropteroate synthase, which is crucial in the folate synthesis pathway in bacteria . This inhibition disrupts the production of folate, leading to the death of bacterial cells. Additionally, the compound may interact with other molecular pathways, contributing to its anticancer and antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
Sulfamethazine: 4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide.
Sulfadiazine: 4-amino-N-(pyrimidin-2-yl)benzenesulfonamide.
Uniqueness
4-ethyl-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide is unique due to the presence of the ethyl and methoxy groups on the pyrimidine ring These substitutions can enhance its biological activity and selectivity compared to other sulfonamide derivatives
Biological Activity
4-ethyl-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is notable for its structural features, which include a pyrimidine moiety and a sulfonamide group, both of which are known to influence pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 304.39 g/mol
This compound features a sulfonamide group attached to a benzenesulfonamide backbone, which is further substituted with an ethyl group and a methoxy-pyrimidine moiety.
The biological activity of sulfonamides often involves inhibition of specific enzymes or pathways. Research indicates that compounds with similar structures can inhibit various targets:
- Enzyme Inhibition : Many sulfonamides act as inhibitors of carbonic anhydrases (CAs), which are important for regulating pH and fluid balance in tissues. Studies have shown that certain derivatives exhibit selective inhibition against cancer-related CAs, suggesting a potential application in oncology .
- Antibacterial Activity : Sulfonamides are traditionally known for their antibacterial properties. Compounds similar to this compound have demonstrated significant antibacterial effects against various strains of bacteria, outperforming standard antibiotics like ampicillin .
- Anticancer Potential : Preliminary studies indicate that derivatives can exhibit cytotoxic effects against cancer cell lines, including breast adenocarcinoma and melanoma. These compounds may induce apoptosis through various mechanisms, including the activation of pro-apoptotic pathways .
Biological Activity Data
A summary of biological activity data for this compound is presented in the table below:
Case Studies and Research Findings
- Antibacterial Efficacy : A study demonstrated that sulfonamide derivatives exhibited superior antibacterial activity compared to traditional antibiotics, highlighting their potential as new therapeutic agents in treating resistant bacterial infections .
- Cancer Research : In vitro evaluations showed that the compound significantly inhibited proliferation in various cancer cell lines, with particular efficacy noted in breast cancer models. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .
- Pharmacokinetic Studies : Further investigations into the pharmacokinetics of related compounds revealed favorable absorption and distribution profiles, suggesting that modifications to the structure could enhance bioavailability and therapeutic index .
Q & A
Q. What experimental methods are recommended for determining the crystal structure of 4-ethyl-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide?
Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use the SHELX suite (SHELXD for structure solution, SHELXL for refinement) to analyze anisotropic displacement parameters and hydrogen bonding . For data processing, WinGX provides an integrated workflow, including ORTEP for visualizing thermal ellipsoids . Ensure data-to-parameter ratios >15 to minimize overfitting .
Q. How can researchers optimize the synthesis of this sulfonamide derivative?
Answer: Adopt a multi-step approach:
Sulfonylation: React 4-ethylbenzenesulfonyl chloride with 2-methoxy-4,6-dimethylpyrimidin-5-amine under basic conditions (e.g., pyridine or triethylamine) .
Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol . Validate purity via -NMR (integration ratios) and LC-MS (mass accuracy <5 ppm) .
Q. What are the primary strategies for assessing its potential biological activity?
Answer: Focus on structure-activity relationship (SAR) studies:
- Target identification: Screen against sulfonamide-sensitive enzymes (e.g., carbonic anhydrase isoforms) using fluorescence-based assays .
- Pharmacophore mapping: Compare substituent effects (e.g., 4-ethyl vs. 4-methyl groups) on binding affinity via molecular docking (AutoDock Vina) .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during refinement?
Answer: Address common issues:
Q. What computational methods are suitable for predicting electronic effects of the 2-methoxy group on reactivity?
Answer: Perform density functional theory (DFT) calculations (B3LYP/6-311++G**):
- Analyze frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites .
- Calculate Mulliken charges to quantify electron-withdrawing/donating effects of the methoxy group .
Q. How should researchers validate discrepancies in 1H^1H1H-NMR spectra between synthetic batches?
Answer: Troubleshoot using:
- Variable temperature NMR: Identify dynamic processes (e.g., rotamers) causing signal splitting .
- 2D-COSY/HMBC: Confirm connectivity of ambiguous protons (e.g., pyrimidine NH vs. sulfonamide NH) .
Methodological Considerations for Data Interpretation
Q. How to design experiments for analyzing substituent effects on solubility?
Answer:
- Hansen solubility parameters: Measure solubility in solvents with varying polarity (e.g., DMSO, hexane) .
- Thermogravimetric analysis (TGA): Quantify decomposition temperatures to infer intermolecular interactions .
Q. What advanced techniques characterize intermolecular interactions in the solid state?
Answer:
- Hirshfeld surface analysis: Map close contacts (e.g., C–H···O, π-π stacking) using CrystalExplorer .
- PXRD: Compare experimental and simulated patterns to detect polymorphic variations .
Addressing Complex Synthetic Challenges
Q. How to mitigate side reactions during sulfonamide bond formation?
Answer:
- Temperature control: Maintain 0–5°C to suppress hydrolysis of sulfonyl chloride .
- Catalyst optimization: Use DMAP (4-dimethylaminopyridine) to accelerate coupling .
Q. What strategies improve regioselectivity in pyrimidine functionalization?
Answer:
- Directed ortho-metalation: Use TMPMgCl·LiCl to deprotonate the 5-position of 2-methoxy-4,6-dimethylpyrimidine .
- Protecting groups: Temporarily block the 4-methyl group with a trimethylsilyl moiety .
Advanced Applications in Drug Discovery
Q. How can researchers leverage this compound’s sulfonamide moiety for targeted drug design?
Answer:
- Bioisosteric replacement: Substitute the benzenesulfonamide with thiadiazole sulfonamide to enhance metabolic stability .
- Prodrug synthesis: Introduce esterase-labile groups (e.g., acetyl) to the ethyl chain for controlled release .
Q. What in silico tools predict its pharmacokinetic properties?
Answer:
- SwissADME: Estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition .
- Molecular dynamics (MD): Simulate binding kinetics with serum albumin using GROMACS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
